
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through condensation reactions between an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1-M-Tolyl-3-(3-trifluoromethyl-phenyl)-urea: Similar structure with a urea group instead of a triazole ring.
3-(Trifluoromethyl)phenyl N-(m-tolyl)carbamate: Contains a carbamate group and similar aromatic rings.
3-(Trifluoromethyl)benzylcyanide: Contains a cyanide group and similar trifluoromethyl and aromatic rings.
Uniqueness
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the triazole ring, trifluoromethyl group, and benzylideneamino group makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(m-Tolyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound within the triazole family, characterized by its unique structural features including a trifluoromethyl group and an m-tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of the compound is C17H13F3N4S. Its structure includes a five-membered heterocyclic triazole ring, which is known for its diverse biological properties. The presence of the thione functional group enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : The compound's efficacy was evaluated against HT-29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Mechanism of Action : Molecular docking studies suggest that these triazoles interact with the ATP-active site of tubulin, forming hydrogen bonds that inhibit cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can effectively combat bacterial strains resistant to conventional antibiotics. The mechanism involves:
- Inhibition of Bacterial Growth : The compound interferes with bacterial cell wall synthesis and disrupts metabolic pathways.
- Comparative Studies : In vitro tests have shown that it performs comparably to established antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antiproliferative Effects : A study demonstrated that S-substituted triazoles exhibited significant antiproliferative effects on various cancer cells, with IC50 values indicating strong activity against HT-29 cells .
- Antimicrobial Efficacy : Another investigation revealed that triazole derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents .
Properties
CAS No. |
478255-82-2 |
---|---|
Molecular Formula |
C17H13F3N4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13F3N4S/c1-11-5-4-7-12(9-11)15-22-23-16(25)24(15)21-10-13-6-2-3-8-14(13)17(18,19)20/h2-10H,1H3,(H,23,25)/b21-10+ |
InChI Key |
VEUXKBPYCMMBOU-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.